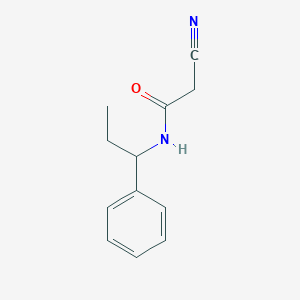

2-cyano-N-(1-phenylpropyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(1-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-11(14-12(15)8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJULKDZVDNRCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284018 | |

| Record name | Acetamide, 2-cyano-N-(1-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170449-35-1 | |

| Record name | Acetamide, 2-cyano-N-(1-phenylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170449-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-cyano-N-(1-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyano-N-(1-phenylpropyl)acetamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyano-N-(1-phenylpropyl)acetamide and its derivatives. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Core Synthesis and Derivatives

The synthesis of this compound is a key process in the generation of a class of compounds with potential therapeutic applications. The core structure, a cyanoacetamide moiety N-substituted with a 1-phenylpropyl group, serves as a versatile scaffold for further chemical modifications, leading to a diverse range of derivatives. These derivatives have been explored for various biological activities, including antimicrobial and anti-inflammatory properties.[1][2]

The primary synthetic route to this compound involves the condensation of 1-phenylpropylamine with a cyanoacetic acid derivative, most commonly an ester such as ethyl cyanoacetate. This straightforward amidation reaction is a fundamental transformation in organic chemistry and can be adapted to produce a wide array of N-substituted 2-cyanoacetamides.[3][4]

Synthetic Pathway

The synthesis of this compound is typically achieved through the direct reaction of 1-phenylpropylamine and ethyl cyanoacetate. This reaction can be performed under various conditions, including heating the neat reactants or using a high-boiling solvent such as N,N-dimethylformamide (DMF).[5][6] The general reaction is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound, adapted from similar syntheses of N-substituted cyanoacetamides, is provided below.[3][5][6]

Materials:

-

1-Phenylpropylamine

-

Ethyl cyanoacetate

-

N,N-Dimethylformamide (DMF) (optional, as solvent)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 1-phenylpropylamine and ethyl cyanoacetate. If a solvent is to be used, add a suitable volume of DMF.

-

Heat the reaction mixture to reflux. The reaction time can vary from 2 to 12 hours, depending on the specific conditions and scale.[3][5][6]

-

Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product, this compound.

-

Dry the purified product under vacuum.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₄N₂O | [7] |

| Molecular Weight | 202.25 g/mol | [7] |

| CAS Number | 170449-35-1 | [7] |

| Appearance | Solid | |

| Boiling Point | 436.7±38.0 °C (Predicted) | [8] |

| Density | 1.078±0.06 g/cm³ (Predicted) | [8] |

Synthesis of Derivatives and Their Applications

The core structure of this compound can be readily modified to generate a library of derivatives. These modifications can be targeted at various positions of the molecule to modulate its physicochemical properties and biological activity. For instance, derivatives of cyanoacetamides have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities.[1][2][9]

One notable derivative, (E)-2-cyano-N,3-diphenylacrylamide, has been investigated for its anti-inflammatory properties.[2] Studies suggest that its mechanism of action may involve the modulation of inflammatory signaling pathways.[2] While the specific signaling pathways for this compound have not been extensively elucidated, related compounds offer insights into potential mechanisms. For example, some phenylacrylamide derivatives are thought to exert their anti-inflammatory effects by interacting with the Keap-1/Nrf2 pathway, a critical regulator of the cellular antioxidant response.[2]

Potential Signaling Pathway Involvement

The following diagram illustrates a potential signaling pathway that could be modulated by cyanoacetamide derivatives with anti-inflammatory activity, based on literature for related compounds.

Caption: A potential anti-inflammatory mechanism of action for cyanoacetamide derivatives.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound and its derivatives. The straightforward synthetic methodology, coupled with the potential for diverse biological activities, makes this class of compounds an interesting area for further research and development in the pharmaceutical and life sciences sectors. The provided protocols and data serve as a starting point for researchers to explore the synthesis and applications of these promising molecules.

References

- 1. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 6. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 2-cyano-N-(3-phenylpropyl)acetamide [myskinrecipes.com]

- 9. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]

An In-Depth Technical Guide on the Physicochemical Properties of 2-cyano-N-(1-phenylpropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2-cyano-N-(1-phenylpropyl)acetamide. Due to the limited availability of direct experimental data for this specific molecule (CAS 170449-35-1), this document also includes data from closely related structural analogs to provide a predictive context for its behavior. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to guide researchers in their own investigations.

Core Physicochemical Properties

The physicochemical profile of a compound is fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to distribution and target engagement. While experimental data for this compound is scarce in publicly available literature, we can infer potential properties from related molecules.

Data on this compound and Structural Analogs

The following table summarizes available quantitative data for this compound and its close structural analogs. It is crucial to note that the properties of analogous compounds are provided for estimation purposes and may not be fully representative of the target compound.

| Property | This compound (Target Compound) | (R)-2-cyano-N-(1-phenylethyl)acetamide (Analog) | 2-cyano-N-(3-phenylpropyl)acetamide (Analog) | 2-cyano-N-phenyl-acetamide (Analog) |

| CAS Number | 170449-35-1 | Not specified | 133550-33-1 | 621-03-4 |

| Molecular Formula | C₁₂H₁₄N₂O | C₁₁H₁₂N₂O | C₁₂H₁₄N₂O | C₉H₈N₂O |

| Molecular Weight | 202.25 g/mol | 188.23 g/mol | 202.25 g/mol | 160.17 g/mol |

| Melting Point | Data not available | 120-122 °C (393-395 K)[1] | Data not available | 198-202 °C[2] |

| Boiling Point | Data not available | Data not available | 436.7 ± 38.0 °C (Predicted)[3] | 286.07 °C (Rough Estimate)[2] |

| logP | Data not available | Data not available | Data not available | 0.845 (Calculated)[4] |

| Solubility | Data not available | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the properties of this compound, the following standard protocols are recommended.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if needed)

Procedure:

-

Ensure the compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the compound into the open end of a capillary tube to a depth of 2-3 mm.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).

-

The melting point range is reported as T1-T2. A narrow range (e.g., 0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the assembly in a heating bath.

-

Heat the bath slowly. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent, typically an aqueous buffer.

Apparatus:

-

Glass vials with screw caps

-

Shaker or orbital incubator

-

Centrifuge

-

Analytical balance

-

pH meter

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Prepare a saturated solution by adding an excess amount of the compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vial to stand to let undissolved solids settle.

-

Centrifuge the solution to further separate the undissolved solid.

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the aliquot with the buffer to a concentration within the linear range of the analytical method.

-

Determine the concentration of the compound in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the original solubility in the buffer, taking the dilution factor into account.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

Calibrate the pH electrode using standard buffers.

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

If the compound is an acid, titrate with a standardized base. If it is a base, titrate with a standardized acid.

-

Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point. The equivalence point can be identified as the point of maximum slope on the curve (the inflection point).

logP Determination (HPLC-Based Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic profile.

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

A series of reference compounds with known logP values

-

Mobile phase (e.g., a mixture of methanol or acetonitrile and water/buffer)

Procedure:

-

Prepare a calibration set of standard compounds with a range of known logP values that are expected to bracket the logP of the test compound.

-

For each standard and the test compound, determine the retention time (t_R) using a specific isocratic mobile phase composition on a reversed-phase HPLC column. The dead time (t_0), the retention time of a non-retained compound, should also be determined.

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Plot log k' versus the known logP values for the standard compounds. This should yield a linear relationship.

-

From the linear regression of the calibration curve, determine the equation of the line (y = mx + c, where y = log k' and x = logP).

-

Using the measured log k' of the test compound, calculate its logP value using the equation from the calibration curve.

Biological Activity and Drug Discovery Workflow

While specific signaling pathways for this compound have not been elucidated in the available literature, cyanoacetamide derivatives are a well-known class of compounds with a broad range of biological activities. They have been investigated for their potential as antimicrobial, anti-inflammatory, and analgesic agents.[5][6] The presence of the cyano and acetamide functional groups makes them versatile scaffolds in medicinal chemistry.

The following diagram illustrates a typical workflow for the discovery and preclinical development of a novel compound such as this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. 2-cyano-N-(3-phenylpropyl)acetamide [myskinrecipes.com]

- 4. Acetamide, 2-cyano-N-phenyl- | SIELC Technologies [sielc.com]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-cyano-N-(1-phenylpropyl)acetamide and Related Anticonvulsant Acetamides

Disclaimer: As of November 2025, there is a notable absence of publicly available research specifically detailing the mechanism of action for 2-cyano-N-(1-phenylpropyl)acetamide. This technical guide, therefore, synthesizes current knowledge on the mechanisms of action of structurally related acetamide derivatives that have been investigated for their anticonvulsant properties. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, and to guide future research into this class of compounds.

Introduction to Acetamide Derivatives as Anticonvulsants

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anti-epileptic drugs (AEDs) are available, a significant portion of patients exhibit resistance to current therapies, underscoring the need for novel therapeutic agents. Acetamide derivatives have emerged as a promising class of compounds with potential anticonvulsant activity. Research into various N-substituted acetamides has revealed that their mechanism of action often involves the modulation of key ion channels that regulate neuronal excitability.

This guide will explore the potential mechanisms of action of this compound by examining the established activities of its structural analogs. The primary focus will be on two key molecular targets: voltage-gated sodium channels and L-type calcium channels, which are frequently implicated in the therapeutic effects of anticonvulsant drugs.

Putative Mechanisms of Action

Based on studies of related acetamide derivatives, two primary signaling pathways are proposed as the likely mechanism of action for this compound.

A common mechanism for many anticonvulsant drugs is the blockade of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons.[1] By blocking these channels, particularly by stabilizing their inactivated state, drugs can reduce the repetitive firing of neurons that is characteristic of seizures.[1][2] Several N-phenylacetamide derivatives have demonstrated activity consistent with VGSC blockade. For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that the most potent compounds in this series act as moderate binders to neuronal voltage-sensitive sodium channels.

The proposed interaction with VGSCs is illustrated in the following signaling pathway diagram:

References

In-depth Technical Guide on the Biological Activity of 2-cyano-N-(1-phenylpropyl)acetamide

Disclaimer: As of November 2025, publicly accessible scientific literature and databases lack specific studies detailing the biological activity, experimental protocols, and signaling pathways of 2-cyano-N-(1-phenylpropyl)acetamide. This guide, therefore, addresses the broader context of related cyanoacetamide derivatives to provide a potential framework for future research, while explicitly noting the absence of direct evidence for the target compound.

Introduction to Cyanoacetamide Derivatives

Cyanoacetamide and its derivatives are a class of organic compounds characterized by a cyano group (-C≡N) and an acetamide functional group (-CH₂C(=O)N-). This structural motif serves as a versatile scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. These activities are highly dependent on the nature of the substituent attached to the amide nitrogen. While research on this compound is not available, studies on analogous compounds suggest potential therapeutic applications ranging from antimicrobial to anti-inflammatory and pesticidal effects.

Potential Biological Activities (Inferred from Related Compounds)

Based on the biological profiles of structurally similar molecules, potential areas of investigation for this compound could include:

-

Antimicrobial Activity: Derivatives of cyanoacetamide have demonstrated inhibitory effects against various bacterial and fungal strains. For example, 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide has been synthesized and evaluated for its antimicrobial properties.[1]

-

Pesticidal Activity: Certain cyanoacetamide derivatives have been investigated for their toxicity against agricultural pests. For instance, 2-cyano-N-(2-hydroxyphenyl) acetamide was tested against the cotton leafworm and mealybug.[2]

-

Anti-inflammatory Activity: The structurally related compound, (E)-2-Cyano-N,3-diphenylacrylamide, has been evaluated for its potential as an anti-inflammatory agent.[3][4]

-

Enzyme Inhibition: The cyanoacetamide scaffold is present in molecules designed as enzyme inhibitors. For example, derivatives have been synthesized as potential inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1).[5]

-

Ion Channel Modulation: N-(2-Alkyleneimino-3-phenylpropyl)acetamide compounds, which share some structural similarities, have been investigated as inhibitors of the TRPA1 channel, a target for pain and pruritus.[6]

It is crucial to emphasize that these are hypothetical activities based on related structures, and dedicated experimental validation for this compound is required.

Proposed Experimental Protocols for Future Investigation

Should research on this compound be undertaken, the following experimental methodologies, commonly used for evaluating related compounds, would be appropriate.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing growth medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anti-inflammatory Assay

Objective: To assess the ability of the compound to inhibit the production of pro-inflammatory mediators in a cell-based model.

Methodology: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells. A set of untreated and unstimulated cells serves as a negative control.

-

Quantification of Nitric Oxide: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Potential Signaling Pathways for Investigation

Given the lack of direct evidence, any discussion of signaling pathways for this compound remains speculative. However, based on the activities of related compounds, future research could explore its interaction with pathways such as:

-

NF-κB Signaling Pathway: A key regulator of inflammation. Inhibition of this pathway would align with potential anti-inflammatory effects.

-

MAPK Signaling Pathway: Involved in cellular stress responses and inflammation.

-

Bacterial Cell Wall Synthesis Pathways: A potential target for antimicrobial activity.

Data Presentation (Hypothetical)

Should experimental data become available, it should be organized into clear and concise tables for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Strain ID | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data |

| Escherichia coli | ATCC 25922 | Data |

| Candida albicans | ATCC 90028 | Data |

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Compound Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |

| 1 | Data | Data |

| 10 | Data | Data |

| 50 | Data | Data |

| 100 | Data | Data |

Visualizations (Hypothetical Workflow and Logic)

While no specific signaling pathways are known, the general workflow for investigating the biological activity can be visualized.

Caption: General workflow for the synthesis and biological evaluation of a novel compound.

Conclusion

References

- 1. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]

- 2. Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests [jppp.journals.ekb.eg]

- 3. mdpi.com [mdpi.com]

- 4. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of 2-cyano-N-(1-phenylpropyl)acetamide: A Search for a Developmental History

Despite a clear chemical identity, a comprehensive discovery and development history for the compound 2-cyano-N-(1-phenylpropyl)acetamide remains elusive in publicly accessible scientific literature and patent databases.

Chemical and Physical Properties

Based on available data from chemical suppliers and databases, the fundamental properties of this compound have been established. A summary of this information is presented below.

| Property | Value |

| CAS Registry Number | 170449-35-1 |

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.25 g/mol |

Synthesis and Methodology

Detailed experimental protocols for the synthesis of this compound are not described in dedicated scientific publications. However, based on its chemical structure, a plausible synthetic route can be conceptualized.

A potential workflow for the synthesis of this compound is outlined below. This diagram represents a hypothetical pathway based on standard organic chemistry principles, as specific literature detailing its synthesis was not found.

Figure 1: A speculative synthetic workflow for this compound.

Biological Activity and Mechanism of Action

A critical gap in the available information is the absence of any reported biological activity or mechanism of action for this compound. Scientific literature does not contain studies detailing its efficacy, potency (such as IC50 or EC50 values), pharmacokinetic properties, or toxicity. Furthermore, there are no described signaling pathways that this compound is known to modulate.

The logical relationship for investigating a novel compound's biological activity would typically follow the workflow illustrated below.

Figure 2: A generalized workflow for drug discovery and development.

Conclusion

While the chemical structure of this compound is known, a thorough review of scientific and patent literature reveals a significant lack of information regarding its discovery, development, and biological function. There is no quantitative data to summarize, no detailed experimental protocols to report, and no signaling pathways to visualize. This suggests that the compound may be a novel chemical entity that has not yet been extensively studied, or that research pertaining to it has not been made public. For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical space with potential for future investigation.

In-Depth Technical Guide to the Enantiomers of 2-cyano-N-(1-phenylpropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and potential characterization of the enantiomers of 2-cyano-N-(1-phenylpropyl)acetamide. This document details experimental protocols and summarizes key data for researchers in drug discovery and development.

Introduction

Chirality is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound possesses a chiral center at the benzylic carbon of the 1-phenylpropyl moiety, and therefore exists as a pair of enantiomers: (R)-2-cyano-N-(1-phenylpropyl)acetamide and (S)-2-cyano-N-(1-phenylpropyl)acetamide. A thorough investigation of the individual enantiomers is essential to understand their distinct biological activities.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through the amidation of racemic 1-phenylpropan-1-amine with a suitable cyanoacetylating agent, such as ethyl cyanoacetate.

Experimental Protocol: Synthesis of Racemic this compound

Materials:

-

Racemic 1-phenylpropan-1-amine

-

Ethyl cyanoacetate

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or xylene)

-

Ice water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve racemic 1-phenylpropan-1-amine (1.0 eq.) in the chosen high-boiling point solvent.

-

Add ethyl cyanoacetate (1.0 to 1.2 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield racemic this compound.

Chiral Resolution of this compound Enantiomers

The separation of the enantiomers can be accomplished by resolving the precursor chiral amine, 1-phenylpropan-1-amine, followed by acylation, or potentially through direct resolution of the final acetamide product. Two common methods for chiral resolution are diastereomeric salt formation and enzymatic kinetic resolution.

Method 1: Resolution via Diastereomeric Salt Formation

This classical resolution technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

Materials:

-

Racemic 1-phenylpropan-1-amine

-

(+)-Tartaric acid (enantiomerically pure)

-

Methanol

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Salt Formation: Dissolve (+)-tartaric acid (0.5 eq.) in a minimal amount of hot methanol in an Erlenmeyer flask. In a separate flask, dissolve racemic 1-phenylpropan-1-amine (1.0 eq.) in methanol.

-

Slowly add the amine solution to the tartaric acid solution with stirring. Diastereomeric salts will begin to precipitate.

-

Allow the mixture to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

-

Fractional Crystallization: Collect the crystals of the less soluble diastereomeric salt by vacuum filtration. The mother liquor will contain the more soluble diastereomeric salt.

-

The purity of the crystallized salt can be enhanced by recrystallization from fresh methanol.

-

Liberation of the Enantiomerically Enriched Amine: Treat the separated diastereomeric salt with an aqueous solution of a strong base, such as 1 M NaOH, to deprotonate the amine.

-

Extract the liberated free amine into an organic solvent like diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched 1-phenylpropan-1-amine.

-

The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

-

Acylation: The separated enantiomers of 1-phenylpropan-1-amine can then be reacted with ethyl cyanoacetate as described in section 2.1 to yield the individual enantiomers of this compound.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.

Materials:

-

Racemic 1-phenylpropan-1-amine

-

An acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., toluene, hexane)

-

Molecular sieves (optional, to remove water)

Procedure:

-

In a dry flask, dissolve racemic 1-phenylpropan-1-amine and the acyl donor in the anhydrous organic solvent.

-

Add the immobilized lipase to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) with gentle agitation.

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining amine and the newly formed amide.

-

Stop the reaction at approximately 50% conversion to achieve a high enantiomeric excess for both the unreacted amine and the acylated product.

-

Separate the immobilized enzyme by filtration.

-

The acylated amine and the unreacted amine can be separated by column chromatography or by an acid-base extraction procedure.

-

The acylated amine can then be hydrolyzed back to the free amine if desired.

Characterization of Enantiomers

Once separated, the enantiomers must be characterized to determine their purity and stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial analytical technique for determining the enantiomeric purity of the resolved products.

Proposed Chiral HPLC Method:

While a specific method for this compound is not documented, a starting point for method development could be based on methods for similar N-phenylalkylamides or the precursor amine.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is often effective for separating enantiomers of this type.

-

Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol is typically used. The ratio of the solvents will need to be optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

Polarimetry

The specific rotation of each enantiomer is a key physical constant that confirms its optical purity and absolute configuration if a literature value is available.

Quantitative Data for Precursor Amine:

| Enantiomer of 1-phenylpropan-1-amine | Specific Rotation ([α]D) | Conditions |

| (R)-(+)-1-Phenylpropylamine | +20° | neat[1] |

| (S)-(-)-1-Phenylpropylamine | -16° to -19° | c=1 in Chloroform[2] |

The specific rotation of the final products, (R)- and (S)-2-cyano-N-(1-phenylpropyl)acetamide, would need to be determined experimentally.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities and the signaling pathways modulated by the individual enantiomers of this compound. It is well-established in pharmacology that enantiomers of chiral drugs can have different potencies, efficacies, and even different mechanisms of action. Therefore, once the enantiomers are synthesized and purified, it is imperative to conduct comprehensive in vitro and in vivo pharmacological studies to elucidate their individual profiles.

Visualizations

Workflow for Synthesis and Resolution

Caption: Workflow for the synthesis, resolution, and analysis of the enantiomers of this compound.

Logical Relationship of Chiral Resolution

Caption: Logical steps involved in the classical chiral resolution of a racemic amine.

References

A Theoretical and Computational Analysis of 2-cyano-N-(1-phenylpropyl)acetamide Structure

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a detailed theoretical examination of the molecular structure of 2-cyano-N-(1-phenylpropyl)acetamide. In the absence of extensive published theoretical studies on this specific molecule, this guide leverages comprehensive computational and experimental data from its close structural analog, 2-cyano-N-(1-phenylethyl)acetamide. This analog serves as a robust model for understanding the geometric, electronic, and vibrational properties of the target compound. The methodologies and findings presented herein are foundational for applications in rational drug design, materials science, and computational chemistry.

Molecular Structure and Geometry

The structural integrity of a molecule is defined by its bond lengths, bond angles, and dihedral angles. These parameters dictate its three-dimensional conformation, which is critical for its interaction with biological targets. Theoretical calculations, particularly Density Functional Theory (DFT), provide a powerful means to predict these properties.

Computational Approach: Geometry Optimization

The molecular geometry of the analog 2-cyano-N-(1-phenylethyl)acetamide was optimized using DFT calculations.[1] This process determines the lowest energy conformation of the molecule. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable method for such calculations, balancing accuracy with computational cost.

Comparison of Theoretical and Experimental Data

Experimental data from X-ray crystallography for (R)-2-Cyano-N-(1-phenylethyl)acetamide provides a benchmark for the accuracy of the theoretical calculations.[2] The comparison reveals a strong correlation, validating the computational model.

Table 1: Selected Geometric Parameters (Bond Lengths and Angles) for 2-cyano-N-(1-phenylethyl)acetamide

| Parameter | Bond/Atoms | Experimental (Å or °)[2] | Theoretical (DFT/B3LYP) |

| Bond Length | C=O | 1.231 | Data not available in snippets |

| N-H | 0.860 | Data not available in snippets | |

| C-N (amide) | 1.332 | Data not available in snippets | |

| C-C (phenyl) | 1.375 - 1.389 | Data not available in snippets | |

| Bond Angle | O=C-N | 122.8 | Data not available in snippets |

| C-N-H | 121.0 | Data not available in snippets | |

| Dihedral Angle | Acetamide Plane vs. Benzene Ring | 68.7° | Data not available in snippets |

Note: Specific calculated values for the analog were not available in the provided search snippets, but the methodology was described. The table structure is provided for clarity.

Table 2: Computed Properties for this compound

| Property | Value |

| Molecular Formula | C12H14N2O[3][4] |

| Molecular Weight | 202.25 g/mol [3][4] |

| XLogP3-AA | 1.9[3] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4[3] |

| Topological Polar Surface Area | 52.9 Ų |

| Complexity | 248[3] |

Source: Compiled from Guidechem and PubChem databases. These values are computationally predicted.[3]

Vibrational and Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insight into the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities, which aids in the assignment of experimental spectral peaks.

Experimental and Theoretical Protocols

Synthesis and Characterization: The analog compound, 2-cyano-N-(1-phenylethyl)acetamide, was synthesized and characterized using FTIR, FT-Raman, UV-Vis, and NMR spectroscopy.[1]

Computational Vibrational Analysis:

-

Method: DFT/B3LYP with 6-311++G(d,p) and 6-31++G(d,p) basis sets.[1]

-

Procedure: Following geometry optimization, a frequency calculation is performed at the same level of theory.

-

Scaling: Calculated vibrational wavenumbers are often systematically higher than experimental values. They are typically adjusted with a scaling factor to improve agreement with experimental data.[1]

Table 3: Key Vibrational Frequencies for 2-cyano-N-(1-phenylethyl)acetamide

| Functional Group | Mode | Experimental (cm⁻¹) | Calculated (Scaled, cm⁻¹) |

| N-H | Stretching | ~3300 | Detailed data not in snippets |

| C≡N | Stretching | ~2250 | Detailed data not in snippets |

| C=O | Stretching | ~1650 | Detailed data not in snippets |

| C-N | Stretching | ~1300 | Detailed data not in snippets |

| Phenyl Ring | C-H Bending | ~700-900 | Detailed data not in snippets |

Note: This table illustrates the expected correlations. Specific frequency values from the cited study were not available in the search snippets.

Electronic Properties and Reactivity

The electronic characteristics of a molecule, such as the distribution of electrons and the energies of its frontier molecular orbitals, are crucial for understanding its reactivity and potential as a drug candidate.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a measure of molecular stability and chemical reactivity.[1] A smaller gap suggests the molecule is more reactive.

Natural Bond Orbital (NBO) Analysis

NBO analysis examines charge transfer and donor-acceptor interactions within the molecule.[1] It identifies the key orbital interactions that stabilize the molecular structure, such as the delocalization of electron density from a lone pair (donor) into an antibonding orbital (acceptor).

Molecular Electrostatic Potential (MEP)

The MEP surface is a visual representation of the charge distribution around a molecule. It helps to identify electron-rich regions (nucleophilic sites, prone to electrophilic attack) and electron-poor regions (electrophilic sites, prone to nucleophilic attack), which is invaluable for predicting intermolecular interactions and reaction sites.[1]

Methodologies and Workflows

Computational Chemistry Protocol

The theoretical investigation of a molecule like this compound follows a structured workflow. This involves building the initial structure, optimizing its geometry to find the most stable conformation, and then performing a series of calculations to determine its various properties.

Caption: Computational chemistry workflow for theoretical molecular analysis.

Frontier Orbital Interaction Logic

The HOMO-LUMO gap is a central concept in chemical reactivity theory. It describes the energy required to excite an electron from its highest occupied state to its lowest unoccupied state, influencing the molecule's electronic transitions and reactivity.

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

NBO Donor-Acceptor Interaction

NBO analysis quantifies the stabilization energy resulting from the delocalization of electrons between filled (donor) and empty (acceptor) orbitals. This provides a detailed picture of the internal electronic interactions that contribute to the molecule's overall stability.

Caption: Conceptual diagram of an NBO donor-acceptor interaction.

References

An In-depth Technical Guide to 2-Cyano-N-(1-phenylpropyl)acetamide Analogs and their Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyano-N-(1-phenylpropyl)acetamide and its analogs, focusing on their synthesis, potential therapeutic applications, and structure-activity relationships. This class of compounds has garnered interest in medicinal chemistry, particularly in the exploration of novel anticonvulsant agents.

Introduction

This compound belongs to the class of α-substituted acetamides, a group of compounds recognized for their diverse biological activities. The core structure, featuring a cyano group and an N-substituted acetamide moiety, serves as a versatile scaffold for chemical modifications to explore and optimize therapeutic properties. Research into N-benzylacetamide and related structures has highlighted their potential as anticonvulsants, making this compound and its analogs promising candidates for further investigation in the field of neurology.

Synthesis of this compound and Analogs

The primary synthetic route to this compound and its analogs is the acylation of a primary amine with a cyanoacetic acid derivative. This straightforward and versatile method allows for the introduction of various substituents on both the phenyl ring and the propyl chain, facilitating the generation of a library of analogs for structure-activity relationship (SAR) studies.

A general synthetic scheme involves the reaction of 1-phenylpropylamine with an activated form of cyanoacetic acid, such as an ester or acid chloride. The most common and efficient method is the direct condensation of the amine with ethyl cyanoacetate.[1][2] This reaction is typically carried out at elevated temperatures, and can be performed with or without a solvent. In some cases, a base or an acid catalyst may be employed to facilitate the reaction.[3]

Experimental Protocols

General Procedure for the Synthesis of this compound:

This protocol is a generalized procedure based on common methods for the synthesis of N-substituted cyanoacetamides.[2][4]

Materials:

-

1-Phenylpropylamine

-

Ethyl cyanoacetate

-

Solvent (e.g., Toluene, Xylene, or neat)

-

Dean-Stark apparatus (if using a solvent)

-

Heating mantle and magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), combine equimolar amounts of 1-phenylpropylamine and ethyl cyanoacetate.

-

If a solvent is used, add a sufficient amount to dissolve the reactants (e.g., 100 mL of toluene for a 0.1 mol scale reaction).

-

Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Note: The reaction conditions, including temperature, reaction time, and the use of a catalyst, may need to be optimized for specific analogs.

Biological Activity and Structure-Activity Relationships (SAR)

The primary therapeutic interest in this compound analogs lies in their potential as anticonvulsant agents. The anticonvulsant activity of this class of compounds is often evaluated in preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[5][6] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

While specific quantitative data for this compound is not extensively available in the public domain, the SAR of related N-benzylacetamide and other acetamide derivatives provides valuable insights.

Table 1: Anticonvulsant Activity of Selected N-Substituted Acetamide Analogs

| Compound | Structure | MES ED₅₀ (mg/kg, i.p., mice) | scPTZ ED₅₀ (mg/kg, i.p., mice) | Reference |

| N-benzyl-2-acetamidopropionamide | N-benzyl-2-acetamidopropionamide | 25.4 | >100 | [6] |

| (R)-N-benzyl-2-acetamidopropionamide | (R)-N-benzyl-2-acetamidopropionamide | 8.3 | >100 | [6] |

| N-(α-Methylbenzyl)-2-acetamidopropionamide | N-(α-Methylbenzyl)-2-acetamidopropionamide | 30.2 | >100 | [6] |

| 2-(2,5-dioxopyrrolidin-1-yl)-N-(phenylethyl)acetamide derivative (Compound 30) | 2-(2,5-dioxopyrrolidin-1-yl)-N-(phenylethyl)acetamide derivative | 45.6 | - | [6] |

ED₅₀: Median Effective Dose required to protect 50% of animals from seizures. -: Not reported.

The data in Table 1 suggests that the stereochemistry and the nature of the substituent on the nitrogen atom of the acetamide play a crucial role in the anticonvulsant activity. For instance, the (R)-enantiomer of N-benzyl-2-acetamidopropionamide is significantly more potent than the racemic mixture.

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for many anticonvulsant drugs is complex and often involves multiple targets. For N-substituted acetamides, several potential mechanisms have been proposed, primarily centering on the modulation of ion channels and neurotransmitter systems.

One of the key hypothesized mechanisms is the interaction with voltage-gated sodium channels. By blocking these channels, the compounds can reduce the repetitive firing of neurons that is characteristic of epileptic seizures. Another potential target is the GABAergic system. Enhancement of GABAergic inhibition, either by acting on GABA receptors or by inhibiting GABA metabolism, can lead to a decrease in neuronal excitability.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for the development of new anticonvulsant therapies. The synthetic accessibility of this scaffold allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:

-

Detailed SAR studies: A systematic investigation of substitutions on the phenyl ring and modifications of the propyl chain is needed to elucidate the key structural features required for potent anticonvulsant activity.

-

Mechanism of action studies: Elucidating the precise molecular targets of these compounds will be crucial for their rational design and development.

-

Pharmacokinetic and toxicity profiling: Promising lead compounds will require thorough evaluation of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their drug-likeness and potential for clinical development.

This technical guide provides a foundational understanding of the synthesis and potential of this compound analogs. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics for neurological disorders.

References

- 1. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of 2-Cyano-N-(1-phenylpropyl)acetamide for Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary in vitro bioactivity screening of the novel compound, 2-cyano-N-(1-phenylpropyl)acetamide. While specific biological data for this molecule is not yet publicly available, the known pharmacological profile of cyanoacetamide derivatives suggests potential antimicrobial, antifungal, and cytotoxic activities. This document provides detailed experimental protocols for a panel of primary assays designed to elucidate these potential bioactivities, including cytotoxicity, antibacterial, and antifungal screening. Furthermore, it presents a framework for data analysis and visualization of key signaling pathways potentially modulated by this class of compounds. The methodologies and illustrative data herein serve as a robust starting point for the systematic evaluation of this compound and its analogues in early-stage drug discovery.

Introduction

The cyanoacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The title compound, this compound (CAS No: 170449-35-1), incorporates this versatile pharmacophore. Its structural features, including a cyano group, an amide linkage, and a phenylpropyl moiety, suggest its potential as a bioactive agent that could modulate various biological pathways.[6] The phenylpropyl group, in particular, may enhance lipophilicity, potentially improving interaction with biological membranes and cellular targets.[6]

This guide provides a structured approach to the initial bioactivity screening of this compound, focusing on establishing its cytotoxic profile and its efficacy against common bacterial and fungal pathogens.

Compound Profile: this compound

| Property | Value | Source |

| CAS Number | 170449-35-1 | [7] |

| Molecular Formula | C₁₂H₁₄N₂O | [7] |

| Molecular Weight | 202.25 g/mol | [7] |

| Canonical SMILES | CCC(C1=CC=CC=C1)NC(=O)CC#N | [7] |

Experimental Protocols

A tiered approach to preliminary screening is recommended, beginning with an assessment of cytotoxicity to determine the compound's therapeutic window. Concurrently, antimicrobial and antifungal assays can be performed to identify potential efficacy.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][8] The intensity of the purple color is directly proportional to the number of viable cells.[8]

Protocol:

-

Cell Culture:

-

Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottomed plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[10][11][12]

Protocol:

-

Inoculum Preparation:

-

Culture a Gram-positive bacterium (e.g., Staphylococcus aureus) and a Gram-negative bacterium (e.g., Escherichia coli) in a suitable broth medium overnight at 37°C.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells except the first column.

-

Add 100 µL of a stock solution of this compound (in a suitable solvent and diluted in MHB) to the first column.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This will create a range of compound concentrations.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control (inoculum without the compound) and a negative control (broth without inoculum).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator dye like resazurin can be added to aid in the determination of the endpoint.

-

Antifungal Screening: Broth Microdilution Method

This protocol is adapted for fungi and follows the guidelines of the Clinical & Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[13][14]

Protocol:

-

Inoculum Preparation:

-

Culture a yeast species (e.g., Candida albicans) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[14]

-

-

Compound Dilution:

-

Follow the same serial dilution procedure as described for the antimicrobial screening (Section 2.2), but use RPMI-1640 medium instead of MHB.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.

-

Include positive and negative controls.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or by reading the absorbance at a suitable wavelength (e.g., 600 nm).

-

Data Presentation

The quantitative data generated from these preliminary screens should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) |

| HeLa | 25.4 |

| A549 | 42.1 |

| HEK293 (non-cancerous) | > 100 |

Table 2: Hypothetical Antimicrobial and Antifungal Activity of this compound

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Candida albicans | Yeast | 32 |

| Aspergillus fumigatus | Mold | > 128 |

Visualization of Potential Signaling Pathways

The bioactivities of cyanoacetamide derivatives are often associated with the modulation of key cellular signaling pathways. Below are diagrams of two such pathways, the NF-κB and MAPK pathways, which are frequently implicated in inflammation, cell proliferation, and apoptosis. These diagrams illustrate potential points of intervention for a novel bioactive compound.

Caption: Experimental workflow for the preliminary bioactivity screening of a novel compound.

Caption: Potential modulation of the NF-κB signaling pathway by a bioactive compound.

Caption: Potential modulation of the MAPK/ERK signaling pathway by a bioactive compound.

Conclusion

This technical guide provides a foundational framework for the preliminary bioactivity screening of this compound. The detailed protocols for cytotoxicity, antimicrobial, and antifungal assays offer a starting point for characterizing the compound's biological profile. The illustrative data tables and signaling pathway diagrams provide a template for data presentation and for hypothesizing potential mechanisms of action. The successful execution of these initial screens will be crucial in determining the potential of this compound as a lead compound for further drug development efforts. It is important to note that the bioactivity of this specific molecule is yet to be determined, and the outlined screening cascade is based on the known activities of the broader class of cyanoacetamide derivatives.

References

- 1. superchemistryclasses.com [superchemistryclasses.com]

- 2. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. wap.guidechem.com [wap.guidechem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]

- 12. microbenotes.com [microbenotes.com]

- 13. ifyber.com [ifyber.com]

- 14. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of 2-cyano-N-(1-phenylpropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific in vitro studies or biological activity data for the compound 2-cyano-N-(1-phenylpropyl)acetamide. The following application notes and protocols are based on methodologies reported for structurally related cyanoacetamide derivatives, such as (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01), and are provided as a general framework for the potential investigation of this compound. The experimental details should be optimized for the specific research context.

Introduction

This compound is a member of the cyanoacetamide class of organic compounds. While this specific molecule is not extensively characterized in publicly available literature, the cyanoacetamide scaffold is a versatile building block in medicinal chemistry.[1] Derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] Notably, compounds with similar structures have been investigated for their potential to modulate inflammatory pathways.[3]

These application notes provide a starting point for researchers interested in characterizing the in vitro pharmacological profile of this compound, with a focus on potential anti-inflammatory effects based on data from analogous compounds.[3]

Potential In Vitro Applications

Based on the activities of related compounds, potential in vitro applications for this compound could include:

-

Screening for anti-inflammatory activity

-

Assessment of cytotoxicity

-

Investigation of enzyme inhibition (e.g., kinases, cyclooxygenases)

-

Evaluation of antimicrobial properties

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing quantitative data from in vitro assays, populated with representative data from the study of a related anti-inflammatory compound, (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01).[3] This is for illustrative purposes only.

| Assay Type | Cell Line/Target | Parameter | 25 µM | 50 µM | 100 µM | Positive Control |

| Cell Viability (MTT) | Macrophages | % Viability | >95% | >95% | ~90% | Doxorubicin |

| Nitrite Production (Griess) | LPS-stimulated Macrophages | % Inhibition | ~40% | ~60% | ~80% | Dexamethasone |

| TNF-α Production (ELISA) | LPS-stimulated Macrophages | % Inhibition | ~30% | ~55% | - | Dexamethasone |

| IL-1β Production (ELISA) | LPS-stimulated Macrophages | % Inhibition | ~50% | ~70% | ~90% | Dexamethasone |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory potential of this compound, adapted from studies on related compounds.[3]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a relevant cell line (e.g., murine macrophages).

Materials:

-

Macrophage cell line (e.g., J774A.1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Protocol:

-

Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.5%.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

Measurement of Nitrite Production (Griess Assay)

Objective: To assess the effect of the compound on the production of nitric oxide (NO), an inflammatory mediator, by measuring its stable metabolite, nitrite.

Materials:

-

Macrophage cell line

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

Griess Reagent System

-

Sodium nitrite standard solution

Protocol:

-

Seed macrophages in a 96-well plate as described for the MTT assay.

-

Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 5 ng/mL) and incubate for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve generated with sodium nitrite.

Quantification of Pro-inflammatory Cytokines (ELISA)

Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Materials:

-

Macrophage cell line

-

LPS and IFN-γ

-

ELISA kits for TNF-α and IL-1β

-

Microplate reader

Protocol:

-

Culture, pre-treat, and stimulate the cells as described in the Griess assay protocol.

-

Collect the cell culture supernatant.

-

Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentrations based on a standard curve.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory screening.

Signaling Pathway

Caption: Hypothesized anti-inflammatory mechanism of action.

References

- 1. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]

- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Models Using 2-cyano-N-(1-phenylpropyl)acetamide

Disclaimer: The following application notes and protocols are a predictive guide based on the activities of structurally similar compounds. As of the date of this document, specific in vivo studies for 2-cyano-N-(1-phenylpropyl)acetamide are not publicly available. These protocols are intended to serve as a starting point for researchers and should be adapted and validated accordingly.

Introduction

This compound is a small molecule belonging to the acetamide class of compounds. While this specific molecule has not been extensively studied, its structural motifs are present in compounds with known biological activities. Structurally related acetamide derivatives have shown promise as anticonvulsants, anti-inflammatory agents, and analgesics.[1][2][3][4] This document provides detailed, albeit predictive, application notes and protocols for investigating the potential therapeutic effects of this compound in in vivo models.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of related compounds, this compound could be investigated for the following applications:

-

Anticonvulsant Activity: Similar acetamide derivatives have demonstrated efficacy in rodent models of epilepsy, such as the maximal electroshock (MES) model.[1] The proposed mechanism could involve the modulation of voltage-gated ion channels, thereby reducing neuronal hyperexcitability.

-